molecular formula C9H14N2 B150936 2,3-Diethyl-5-methylpyrazine CAS No. 18138-04-0

2,3-Diethyl-5-methylpyrazine

カタログ番号 B150936
CAS番号: 18138-04-0
分子量: 150.22 g/mol
InChIキー: PSINWXIDJYEXLO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2,3-Diethyl-5-methylpyrazine is a volatile compound found in food such as almonds and Swiss cheese . It is a member of pyrazines . It has a nutty, roasted, vegetable aroma .


Synthesis Analysis

2,3-Diethyl-5-methylpyrazine can be prepared by the condensation of 3,4-hexanedione with propylene diamine . Pyrazines can be synthesized chemically or biologically, and are used as flavoring additives .


Molecular Structure Analysis

The molecular formula of 2,3-Diethyl-5-methylpyrazine is C9H14N2 . Its average mass is 150.221 Da and its monoisotopic mass is 150.115692 Da .


Physical And Chemical Properties Analysis

2,3-Diethyl-5-methylpyrazine has a density of 1.0±0.1 g/cm3 . Its boiling point is 198.1±35.0 °C at 760 mmHg . The vapor pressure is 0.5±0.4 mmHg at 25°C . The enthalpy of vaporization is 41.7±3.0 kJ/mol . The flash point is 80.0±0.0 °C . The index of refraction is 1.499 .

科学的研究の応用

Application in Food Science

Specific Scientific Field

Food Science and Technology

Summary of the Application

2,3-Diethyl-5-methylpyrazine is used as a flavoring agent in the food industry . It has been identified as a potent odorant in coffee samples . It plays a significant role in contributing to the aroma of food, particularly medium-roasted Arabica coffee .

Methods of Application or Experimental Procedures

The compound is evaluated by gas chromatography-olfactometry of decreasing headspace samples . This method allows for the identification and quantification of volatile compounds that contribute to the aroma of food and beverages.

Results or Outcomes

2,3-Diethyl-5-methylpyrazine was found to be the dominant component of the aroma of a medium-roasted Arabica coffee sample . This indicates its significant role in enhancing the sensory experience of consuming certain foods and beverages.

Application in Animal Feed

Specific Scientific Field

Animal Nutrition

Summary of the Application

2,3-Diethyl-5-methylpyrazine is used as a flavoring additive in animal feed . It is part of the pyrazine derivatives used for this purpose.

Methods of Application or Experimental Procedures

The compound is added to the animal feed as a flavoring additive. The safety and efficacy of this application are assessed through various studies, including absorption, distribution, metabolism, and excretion (ADME) studies .

Results or Outcomes

The European Food Safety Authority (EFSA) has deemed 2,3-Diethyl-5-methylpyrazine safe for use as a flavoring additive in animal feed . The compound met the JECFA specifications for active substance content .

Application in Perfumery

Specific Scientific Field

Perfumery

Summary of the Application

2,3-Diethyl-5-methylpyrazine is used as a fragrance ingredient in perfumery . It contributes to the creation of unique scent profiles.

Methods of Application or Experimental Procedures

The compound is incorporated into the perfume formulation during the blending process. The exact concentration can vary depending on the desired scent profile.

Results or Outcomes

The addition of 2,3-Diethyl-5-methylpyrazine can enhance the complexity and depth of a perfume’s scent. However, the specific outcomes can vary greatly depending on the other ingredients used in the formulation .

Application in Chemical Synthesis

Specific Scientific Field

Chemical Synthesis

Summary of the Application

2,3-Diethyl-5-methylpyrazine can serve as a building block in the synthesis of other complex organic compounds .

Methods of Application or Experimental Procedures

The compound can be used in various chemical reactions, including condensation reactions, to synthesize other compounds. The exact procedures can vary depending on the target compound .

Results or Outcomes

The use of 2,3-Diethyl-5-methylpyrazine in chemical synthesis can lead to the production of a wide range of organic compounds. The specific results depend on the reaction conditions and the other reactants used .

Application in Aroma Compounds

Specific Scientific Field

Food Chemistry

Summary of the Application

2,3-Diethyl-5-methylpyrazine is a volatile compound that contributes to the aroma of various foods . It has been identified as one of the six major alkylpyrazines that play a role in the aromas of food .

Methods of Application or Experimental Procedures

The compound is naturally present in certain foods and contributes to their aroma. It can also be added as a flavoring agent to enhance the aroma of food products .

Results or Outcomes

2,3-Diethyl-5-methylpyrazine was found to be the dominant component of the aroma of a medium-roasted Arabica coffee sample . It also contributes to the aroma of other foods such as almonds and Swiss cheese .

Application in Fragrance Industry

Summary of the Application

2,3-Diethyl-5-methylpyrazine is used as a fragrance ingredient in the perfume industry . It has a musty type odor .

Methods of Application or Experimental Procedures

The compound is incorporated into the perfume formulation during the blending process. The exact concentration can vary depending on the desired scent profile .

Results or Outcomes

The addition of 2,3-Diethyl-5-methylpyrazine can enhance the complexity and depth of a perfume’s scent . However, the specific outcomes can vary greatly depending on the other ingredients used in the formulation .

Safety And Hazards

Hazards for skin and eye contact, and respiratory exposure are recognized for the majority of the compounds under application . Most are classified as irritating to the respiratory system .

特性

IUPAC Name

2,3-diethyl-5-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-4-8-9(5-2)11-7(3)6-10-8/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSINWXIDJYEXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N=C1CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066317
Record name Pyrazine, 2,3-diethyl-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to light yellow liquid with a nutty, roasted, vegetable odour
Record name 2,3-Diethyl-5-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/852/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

6.7 [ug/mL] (The mean of the results at pH 7.4), moderately soluble in water; soluble in oils, organic solvents, miscible at room temperature (in ethanol)
Record name SID14719305
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name 2,3-Diethyl-5-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/852/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.938-0.957
Record name 2,3-Diethyl-5-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/852/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2,3-Diethyl-5-methylpyrazine

CAS RN

18138-04-0
Record name 2,3-Diethyl-5-methylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18138-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Diethyl-5-methylpyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018138040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2,3-diethyl-5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyrazine, 2,3-diethyl-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-diethyl-5-methylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.189
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DIETHYL-5-METHYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/530763R0AP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,3-Diethyl-5-methylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041345
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,070
Citations
S Rappert, KC Botsch, S Nagorny… - Applied and …, 2006 - Am Soc Microbiol
A bacterium was isolated from the waste gas treatment plant at a fishmeal processing company on the basis of its capacity to use 2,3-diethyl-5-methylpyrazine (DM) as a sole carbon …
Number of citations: 34 journals.asm.org
MY Jung, JY Bock, SO Baik, JH Lee… - Journal of agricultural …, 1999 - ACS Publications
Red pepper seeds were roasted with constant stirring for 6, 9, 10, and 12 min at 210 C, and oils were extracted from the roasted red pepper seeds using an expeller. The iodine values …
Number of citations: 62 pubs.acs.org
M Czerny, R Wagner, W Grosch - Journal of Agricultural and Food …, 1996 - ACS Publications
In roasted Robusta coffee, two potent earthy smelling compounds were identified as 2-ethenyl-3,5-dimethylpyrazine and 2-ethenyl-3-ethyl-5-methylpyrazine by comparison of gas …
Number of citations: 89 pubs.acs.org
TH Kurniadi, RB Rhlid, MA Juillerat, T Gefflaut, J Bolte… - Tetrahedron, 2003 - Elsevier
The aroma compounds 2-ethenyl-3,5-dimethylpyrazine 1 and 3-ethenyl-2,5-dimethylpyrazine 2 were synthesized via a new chemical route. The key steps of the synthesis involve …
Number of citations: 10 www.sciencedirect.com
GA Burdock, IG Carabin - Regulatory Toxicology and Pharmacology, 2008 - Elsevier
2-Ethyl-3,(5 or 6)-dimethylpyrazine (CAS No. 27043-05-6), a heterocyclic, nitrogen-containing compound, is used in the food industry as a flavor ingredient for its characteristic roasted …
Number of citations: 14 www.sciencedirect.com
AN Yu, QH Deng - Food Science and Biotechnology, 2009 - dbpia.co.kr
The volatiles formed from the reactions of L-ascorbic acid with L-alanine at 5 different pH (5, 6, 7, 8, or 9) and 140±2℃ for 2 hr was performed using solid-phase microextraction-gas …
Number of citations: 19 www.dbpia.co.kr
T Kurniadi - 2003 - repo.uni-hannover.de
The present work describes two new ways to produce aroma-active pyrazine derivatives. The first process consisted of a biotransformation reaction, followed by a chemical reaction …
Number of citations: 5 www.repo.uni-hannover.de
AB Mahomed Ali - 2010 - repository.up.ac.za
An overview of the flavour and fragrance industry has indicated that there is a great demand for flavours to have the natural, halaal and kosher status. This has opened the door for the …
Number of citations: 12 repository.up.ac.za
TY Kwon, JS Park, MY Jung - Journal of agricultural and food …, 2013 - ACS Publications
A new headspace (HS)–solid phase microextraction (SPME)–gas chromatography–tandem quadrupole mass spectrometry (GC-MS 2 ) was established for the simultaneous …
Number of citations: 31 pubs.acs.org
X Yin, Y Wei, T Li, J Zhang, L Zou, Q Cui, C Lu, J Ning - LWT, 2023 - Elsevier
Maillard reactions occurred during the roasting process of large-leaf yellow tea (LYT) were the main reason for the formation of their unique flavor. However, the contribution of different …
Number of citations: 0 www.sciencedirect.com

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